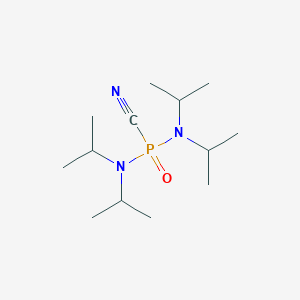
N,N,N',N'-Tetrapropan-2-ylphosphorodiamidic cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide typically involves the reaction of phosphorodiamidic chloride with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphorodiamidic oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The cyanide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphorodiamidic oxide derivatives, amine derivatives, and various substituted compounds depending on the reagents used.
Scientific Research Applications
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the inhibition of enzyme activity and the stabilization of reactive intermediates in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine-N,N,N’,N’-tetra-2-propanol: Known for its use in the production of polyurethane coatings and adhesives.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Used as a chelating agent and crosslinking agent in various applications.
Uniqueness
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is unique due to its cyanide group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications.
Properties
CAS No. |
112550-08-0 |
|---|---|
Molecular Formula |
C13H28N3OP |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
bis[di(propan-2-yl)amino]phosphorylformonitrile |
InChI |
InChI=1S/C13H28N3OP/c1-10(2)15(11(3)4)18(17,9-14)16(12(5)6)13(7)8/h10-13H,1-8H3 |
InChI Key |
UOZVFJXULGNIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(=O)(C#N)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















